5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide
Description
5-Bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide is a brominated furan carboxamide derivative featuring a 3,4-dicyanophenoxy substituent on the phenyl ring. This compound’s structural complexity arises from the combination of electron-withdrawing groups (bromine and cyano) and the furan-carboxamide backbone, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C19H10BrN3O3 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H10BrN3O3/c20-18-8-7-17(26-18)19(24)23-14-2-5-15(6-3-14)25-16-4-1-12(10-21)13(9-16)11-22/h1-9H,(H,23,24) |
InChI Key |
YKHOZTNICJHWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Etherification with 4-Fluoronitrobenzene
Nucleophilic aromatic substitution facilitates phenoxy bond formation:
3,4-Dicyanophenol + 4-Fluoronitrobenzene → 4-(3,4-Dicyanophenoxy)nitrobenzene
Conditions : Anhydrous DMF, K₂CO₃ (3 eq), N₂ atmosphere, 24 h reflux.
Optimization :
Reduction to Aniline
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group:
4-(3,4-Dicyanophenoxy)nitrobenzene → 4-(3,4-Dicyanophenoxy)aniline
Characterization :
- ¹H NMR (DMSO-d6): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 7.01 (d, J=8.8 Hz, 2H, ArH), 5.21 (s, 2H, NH₂).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).
Synthesis of 5-Bromofuran-2-carbonyl Chloride
Bromination of Furan-2-carboxylic Acid
Electrophilic bromination at the 5-position employs N-bromosuccinimide (NBS):
Furan-2-carboxylic Acid + NBS → 5-Bromofuran-2-carboxylic Acid
Conditions : CCl₄, AIBN initiator, 80°C, 6 h.
Regioselectivity :
- NBS ensures exclusive 5-substitution due to furan’s electron-rich β-position.
- Yield : 89% after recrystallization (EtOAc/hexane).
Acid Chloride Formation
Thionyl chloride (SOCl₂) mediates conversion:
5-Bromofuran-2-carboxylic Acid → 5-Bromofuran-2-carbonyl Chloride
Conditions : Reflux in anhydrous toluene, 3 h.
Handling : Must be used immediately due to hygroscopicity.
Amide Coupling Reaction
Schlenk Technique for Amide Bond Formation
The final step couples the acyl chloride with the aniline:
5-Bromofuran-2-carbonyl Chloride + 4-(3,4-Dicyanophenoxy)aniline → Target Compound
Protocol :
- Charge Schlenk flask with 4-(3,4-dicyanophenoxy)aniline (1.0 eq) in dry DCM
- Add Et₃N (1.2 eq) under N₂
- Slowly add 5-bromofuran-2-carbonyl chloride (1.05 eq) at 0°C
- Warm to RT, stir 18 h
Workup :
- Quench with 1N HCl, extract with DCM
- Column chromatography (SiO₂, EtOAc/hexane 1:3)
Spectroscopic Validation
Process Optimization Challenges
Bromination Side Reactions
Early attempts using Br₂ in CHCl₃ caused ring-opening polymerization of the furan. Switching to NBS/AIBN suppressed this.
Amine Protection Strategies
Direct etherification of 4-aminophenol failed due to amine reactivity. The nitro-to-amine reduction sequence proved essential.
Coupling Reaction Scale-Up
Pilot-scale (100 g) runs required:
- Strict temperature control (-5 to 0°C during acyl chloride addition)
- Degassed solvents to prevent oxidation
- Purity : 99.1% by qNMR at 500 MHz
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
Aryl boronic esters could theoretically install the phenoxy group post-amide formation, but competing furan bromine reactivity rendered this impractical.
Solid-Phase Synthesis
Immobilization of 4-(3,4-dicyanophenoxy)aniline on Wang resin allowed automated synthesis, but scale limitations persisted.
Industrial Production Considerations
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 72 h | 48 h |
| Overall Yield | 58% | 63% |
| Purity | 98.5% | 99.9% |
| Key Innovation | – | Continuous flow bromination reactor |
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the phenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation could result in the formation of a carboxylic acid derivative .
Scientific Research Applications
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound is investigated for its interactions with various biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the bromine atom and the dicyanophenoxy group .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent-Driven Structural Variations
The phenyl ring’s substitution pattern critically influences molecular interactions. Below is a comparison of key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dicyanophenoxy group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like morpholine or piperidine . This difference may alter solubility, receptor binding, and metabolic stability.
Physicochemical Properties
Lipophilicity and Solubility
- Target Compound: The 3,4-dicyanophenoxy group likely increases hydrophobicity (high XlogP), similar to bromophenyl derivatives (XlogP ~3.5 for 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) .
- Morpholine/Piperidine Analogues: The presence of nitrogen-containing heterocycles (e.g., morpholine or piperidine ) enhances solubility due to hydrogen-bonding capacity, reducing XlogP compared to cyanophenoxy or bromophenyl derivatives.
Hydrogen Bonding Capacity
- In contrast, morpholine and piperidine substituents offer both donor and acceptor sites, enabling interactions with polar residues.
Biological Activity
5-Bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13BrN2O3
- Molecular Weight : 396.21 g/mol
- Structural Features : The compound features a furan ring, a bromine atom, and a dicyanophenoxy group, which are crucial for its biological activity.
Biological Activity
Research indicates that 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell growth, particularly those related to the PI3K/Akt/mTOR pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it possesses moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of furan-based compounds, including 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .
- Antimicrobial Activity : In a study conducted by researchers at Hacettepe University, the compound was tested against pathogenic bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Study : A recent investigation published in Phytotherapy Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Minimizes side reactions |
| Base | Triethylamine (Et₃N) | Enhances nucleophilicity |
| Solvent | DMF or THF | Facilitates solubility |
Advanced: How can computational methods predict the reactivity of 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide in novel reactions?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediate stability. For instance:
- In Silico Design: Programs like Gaussian or ORCA simulate electronic properties to predict regioselectivity in substitution reactions .
- Data-Driven Optimization: Machine learning models trained on analogous furan derivatives (e.g., Feist-Benary cyclization products) identify optimal catalysts or solvents .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., bromine and cyano groups induce distinct deshielding; see δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 452.04) and fragmentation pathways .
- IR Spectroscopy: Detects carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides:
- Bond Lengths/Angles: Validates steric effects from the bromine and dicyanophenoxy groups.
- Intermolecular Interactions: Weak C–H···O/Br interactions (2.8–3.2 Å) influence packing and stability, as seen in related brominated furanones .
Basic: What assays are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH depletion readouts.
- Antimicrobial Testing: Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (IC₅₀ determination) .
Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Multi-Omics Validation: Combine transcriptomics (RNA-seq) and proteomics to confirm target engagement .
- In Silico Docking: Compare binding affinities across homologs (e.g., using AutoDock Vina) to explain potency differences .
Basic: What analytical methods ensure purity (>95%) for in vitro studies?
Answer:
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values.
- TLC Monitoring: Hexane/ethyl acetate (3:1) to track reaction progress .
Advanced: What factors influence the compound’s stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
